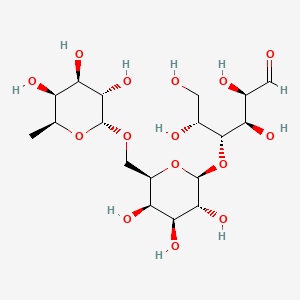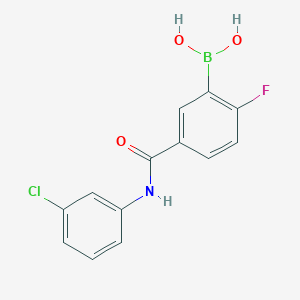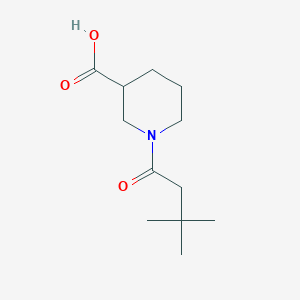
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves the acylation of piperidine-3-carboxylic acid with 3,3-dimethylbutanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the acyl group with a nucleophile, such as in the formation of esters and amides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Borane in Tetrahydrofuran (BH3/THF): Used for reducing carboxylic acids to primary alcohols.
Strong Acids (HCl, H2SO4): Used to catalyze esterification reactions.
Major Products Formed
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A simpler derivative of piperidine with similar chemical properties.
3-(Piperidine-1-carbonyl)phenylboronic acid: Another piperidine derivative with different functional groups and applications.
Uniqueness
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is unique due to its specific acyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(3,3-dimethylbutanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)7-10(14)13-6-4-5-9(8-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
PXIGZNQKXXCCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


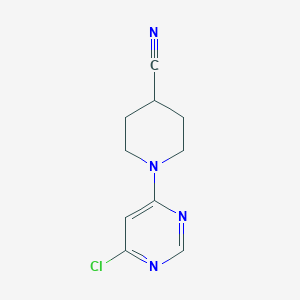
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
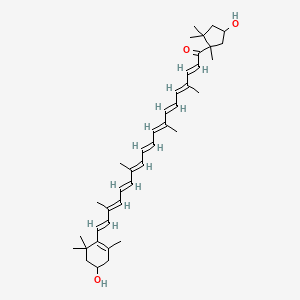

![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)

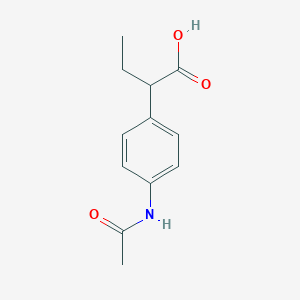
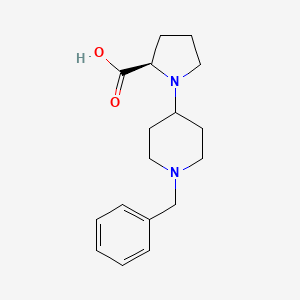
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
